N-(3-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide
Overview
Description
N-(3-chlorophenyl)-N’-(2-hydroxypropyl)ethanediamide: is an organic compound characterized by the presence of a chlorophenyl group, a hydroxypropyl group, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-(2-hydroxypropyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloroaniline and 2-hydroxypropylamine.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Procedure: The 3-chloroaniline is first reacted with ethanedioyl chloride to form N-(3-chlorophenyl)ethanediamide. This intermediate is then reacted with 2-hydroxypropylamine in the presence of DCC to yield the final product, N-(3-chlorophenyl)-N’-(2-hydroxypropyl)ethanediamide.
Industrial Production Methods
In an industrial setting, the synthesis of N-(3-chlorophenyl)-N’-(2-hydroxypropyl)ethanediamide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-(2-hydroxypropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of amides.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: The major product is N-(3-chlorophenyl)-N’-(2-oxopropyl)ethanediamide.
Reduction: The major product is N-(3-chlorophenyl)-N’-(2-hydroxypropyl)ethanediamine.
Substitution: The major product depends on the nucleophile used; for example, with sodium methoxide, the product is N-(3-methoxyphenyl)-N’-(2-hydroxypropyl)ethanediamide.
Scientific Research Applications
N-(3-chlorophenyl)-N’-(2-hydroxypropyl)ethanediamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-(2-hydroxypropyl)ethanediamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N’-(2-hydroxyethyl)ethanediamide
- N-(3-chlorophenyl)-N’-(2-hydroxypropyl)propanediamide
- N-(3-bromophenyl)-N’-(2-hydroxypropyl)ethanediamide
Uniqueness
N-(3-chlorophenyl)-N’-(2-hydroxypropyl)ethanediamide is unique due to the presence of both a chlorophenyl group and a hydroxypropyl group, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-(2-hydroxypropyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-7(15)6-13-10(16)11(17)14-9-4-2-3-8(12)5-9/h2-5,7,15H,6H2,1H3,(H,13,16)(H,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPJUQYIZIVGAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC(=CC=C1)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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